molecular formula C7H10S B167328 Thiophene, 2,3,4-trimethyl- CAS No. 1795-04-6

Thiophene, 2,3,4-trimethyl-

Cat. No.: B167328
CAS No.: 1795-04-6
M. Wt: 126.22 g/mol
InChI Key: MAVVDCDMBKFUES-UHFFFAOYSA-N
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Description

Thiophene, 2,3,4-trimethyl- is an organic compound with the molecular formula C7H10S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing one sulfur atom. The presence of three methyl groups at the 2, 3, and 4 positions of the thiophene ring distinguishes this compound from other thiophene derivatives. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2,3,4-trimethyl-, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . These reactions typically require specific catalysts and reaction conditions, such as elevated temperatures and inert atmospheres, to proceed efficiently.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. For example, the Gewald reaction is favored for its simplicity and high yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,3,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: Oxidation of thiophene derivatives can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes or tetrahydrothiophenes.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiophenes, tetrahydrothiophenes

    Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives

Mechanism of Action

The mechanism of action of thiophene, 2,3,4-trimethyl- depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which inhibit the flow of sodium ions and reduce neuronal excitability . The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Thiophene, 2,3,4-trimethyl- can be compared with other thiophene derivatives, such as:

    Thiophene, 2,5-dimethyl-: This compound has two methyl groups at the 2 and 5 positions, which can influence its chemical reactivity and physical properties.

    Thiophene, 3,4-dimethyl-: With methyl groups at the 3 and 4 positions, this derivative may exhibit different substitution patterns and reactivity compared to Thiophene, 2,3,4-trimethyl-.

    Thiophene, 2-methyl-: The presence of a single methyl group at the 2 position can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of Thiophene, 2,3,4-trimethyl- lies in its specific substitution pattern, which can affect its chemical behavior and applications in various fields .

Properties

IUPAC Name

2,3,4-trimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S/c1-5-4-8-7(3)6(5)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVVDCDMBKFUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073277
Record name Thiophene, 2,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795-04-6
Record name 2,3,4-Trimethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1795-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,4-TRIMETHYLTHIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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